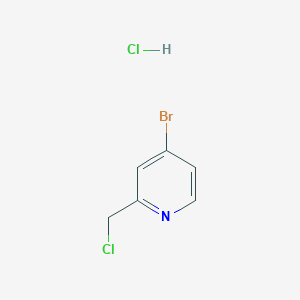![molecular formula C9H10N4S B3362592 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline CAS No. 1000933-40-3](/img/structure/B3362592.png)
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
説明
“3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline” is an organic compound with the molecular formula C9H10N4S. It has a molecular weight of 206.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring attached to an aniline group via a carbon atom. The triazole ring also has a methylsulfanyl group attached to it .科学的研究の応用
Synthesis and Structural Characterization
The synthesis of derivatives of 1,2,4-triazoles, including those with methylsulfanyl substituents, involves various chemical reactions that yield novel compounds with potential applications in materials science and catalysis. For example, the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol leads to unexpected derivatives, showcasing the versatility of triazole-based compounds in synthetic chemistry (Nikpour & Motamedi, 2015).
Triazole derivatives have been designed to favor anion–π and/or lone pair–π interactions, indicating their potential use in coordination chemistry and the design of supramolecular structures. This ability to form non-covalent interactions is crucial for developing advanced materials and molecular sensors (Costa et al., 2010).
Photoluminescence and Electronic Properties
- Copper(I) complexes incorporating amido-triazole ligands exhibit photoluminescence, demonstrating the potential of triazole derivatives in the development of light-emitting materials. These complexes, which show a range of emission colors, underline the role of triazole-based compounds in optoelectronic applications (Manbeck, Brennessel, & Eisenberg, 2011).
Antimicrobial and Biological Activity
- Some triazole and triazolothiadiazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, by virtue of their structural diversity, have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kaplancikli et al., 2008).
Catalysis and Chemical Transformations
- Ruthenium-catalyzed C–H amidation of arenes using triazole derivatives as directing groups represents an environmentally benign protocol for C–N bond formation. This methodology highlights the role of triazole compounds in facilitating sustainable chemical transformations, producing N2 gas as the sole byproduct (Wang et al., 2016).
特性
IUPAC Name |
3-(3-methylsulfanyl-1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-12-11-6-13(9)8-4-2-3-7(10)5-8/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPKYSXTNUDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CN1C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



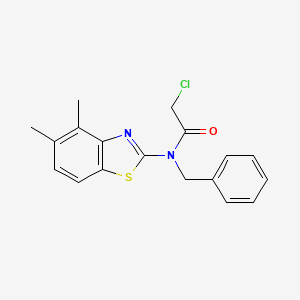


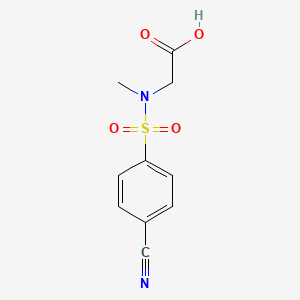
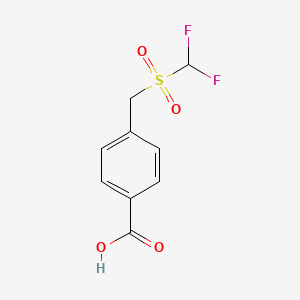
![5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B3362545.png)
![4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3362550.png)
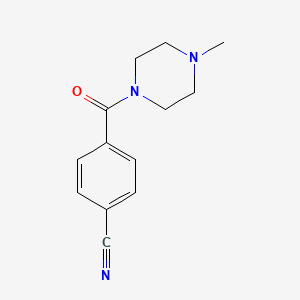
![5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B3362572.png)
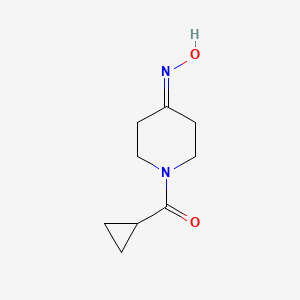

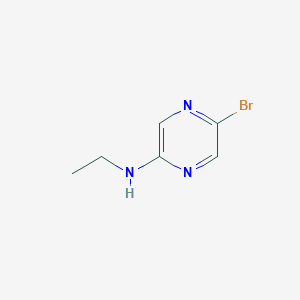
![3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3362600.png)
